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Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B15594647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural product 7-Deacetoxytaxinine J. The information presented herein is essential for the

identification, characterization, and further investigation of this taxane diterpenoid for potential

applications in drug discovery and development.

Introduction to 7-Deacetoxytaxinine J
7-Deacetoxytaxinine J is a member of the taxane family of diterpenoids, a class of natural

products that has garnered significant attention due to the potent anticancer activity of

prominent members such as Paclitaxel (Taxol®). These compounds are typically isolated from

various species of the yew tree (Taxus). The structural characterization of these complex

molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on the

detailed spectroscopic data that defines the chemical structure of 7-Deacetoxytaxinine J.

Spectroscopic Data
The definitive identification of 7-Deacetoxytaxinine J is achieved through the analysis of its

unique spectroscopic fingerprint. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within a molecule. For 7-Deacetoxytaxinine J, ¹H and ¹³C NMR data are crucial for

assigning the complex polycyclic structure and the nature and position of its functional groups.

Table 1: ¹H NMR Spectroscopic Data for 7-Deacetoxytaxinine J

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for 7-Deacetoxytaxinine J

Chemical Shift (δ) ppm Carbon Type Assignment

Data not available in search

results

Note: The specific ¹H and ¹³C NMR chemical shifts for 7-Deacetoxytaxinine J were not found

in the available search results. The tables are provided as a template for the expected data

presentation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 7-Deacetoxytaxinine J

Ionization
Mode

[M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Molecular
Formula

Molecular
Weight

ESI
Data not

available

Data not

available
C₃₇H₄₆O₁₀ 650.75 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b15594647?utm_src=pdf-body
https://www.benchchem.com/product/b15594647?utm_src=pdf-body
https://www.benchchem.com/product/b15594647?utm_src=pdf-body
https://www.benchchem.com/product/b15594647?utm_src=pdf-body
https://www.benchchem.com/product/b15594647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following sections outline the typical experimental methodologies employed for

the analysis of taxane diterpenoids like 7-Deacetoxytaxinine J.

NMR Spectroscopy Protocol
A standardized protocol for the NMR analysis of taxanes involves the following steps:

Sample Preparation: A precisely weighed sample of the purified compound (typically 1-5 mg)

is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Methanol-d₄) in a 5 mm

NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400, 500, or 600 MHz). Typical parameters include a 30° pulse width, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling

to simplify the spectrum. A larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

2D NMR Experiments: To unambiguously assign the complex structure, a suite of two-

dimensional NMR experiments is performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the carbon

skeleton and placing substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing insights into the relative stereochemistry of the molecule.
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Mass Spectrometry Protocol
Mass spectral data for taxane diterpenoids are typically obtained using soft ionization

techniques to minimize fragmentation and preserve the molecular ion.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.

Ionization: Electrospray ionization (ESI) is a commonly used technique for the analysis of

polar, non-volatile compounds like taxanes. It generates protonated molecules [M+H]⁺ or

adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Mass Analysis: High-resolution mass spectrometry (HRMS), often using a time-of-flight

(TOF) or Orbitrap mass analyzer, is employed to determine the accurate mass of the

molecular ion. This allows for the unambiguous determination of the elemental composition.

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass

spectrometry (MS/MS) experiments can be performed. The molecular ion is selected and

fragmented through collision-induced dissociation (CID), and the resulting fragment ions are

analyzed. The fragmentation pattern provides valuable clues about the structure of the

molecule.

Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural elucidation of a novel natural product like 7-
Deacetoxytaxinine J is depicted in the following diagram.
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Spectroscopic Analysis
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Caption: Workflow for the isolation and structural elucidation of natural products.

This comprehensive approach, combining advanced spectroscopic techniques with systematic

data analysis, is essential for the unambiguous characterization of complex natural products

like 7-Deacetoxytaxinine J, paving the way for their further scientific exploration.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 7-
Deacetoxytaxinine J: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594647#spectroscopic-data-of-7-
deacetoxytaxinine-j-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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